molecular formula C14H19NO3 B15317440 Tert-butyl (4-(3-oxopropyl)phenyl)carbamate

Tert-butyl (4-(3-oxopropyl)phenyl)carbamate

Cat. No.: B15317440
M. Wt: 249.30 g/mol
InChI Key: LPSBMWGYPPYZDB-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate: is an organic compound that features a tert-butyl group, a phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(3-oxopropyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions at other functional groups. It is also used in the synthesis of peptides and proteins .

Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .

Industry: In the industrial sector, tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate is used in the production of polymers and coatings. Its unique structural properties can enhance the performance of these materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .

Comparison with Similar Compounds

  • tert-butyl N-(4-aminobutyl)carbamate
  • tert-butyl N-(3-aminopropyl)carbamate
  • tert-butyl N-(2-aminophenyl)carbamate

Comparison: tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate is unique due to the presence of the 3-oxopropyl group attached to the phenyl ring. This structural feature imparts distinct reactivity and properties compared to other tert-butyl carbamates. For example, the 3-oxopropyl group can participate in additional reactions, such as aldol condensations, which are not possible with other similar compounds .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-6-11(7-9-12)5-4-10-16/h6-10H,4-5H2,1-3H3,(H,15,17)

InChI Key

LPSBMWGYPPYZDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC=O

Origin of Product

United States

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